molecular formula C16H12Cl2O2 B12352861 (2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone

(2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone

Cat. No.: B12352861
M. Wt: 307.2 g/mol
InChI Key: KVZFTTORFMNPDL-SWLSCSKDSA-N
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Description

1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-2-hydroxy-, (2R,4S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a naphthalenone core substituted with a 3,4-dichlorophenyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (2R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-2-hydroxy-, (2R,4S)- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalenone and 3,4-dichlorophenyl precursors.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where the naphthalenone core is acylated with the 3,4-dichlorophenyl group.

    Reduction and Hydroxylation: The intermediate undergoes reduction, followed by hydroxylation to introduce the hydroxyl group at the desired position.

    Stereochemical Control: The final step involves the control of stereochemistry to achieve the (2R,4S) configuration, which can be accomplished through chiral catalysts or resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-2-hydroxy-, (2R,4S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-2-hydroxy-, (2R,4S)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-2-hydroxy-, (2R,4S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different chemical properties and applications.

    Naphthalenone Derivatives: Compounds with a naphthalenone core but different substituents, leading to variations in reactivity and biological activity.

Uniqueness

1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-2-hydroxy-, (2R,4S)- is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C16H12Cl2O2

Molecular Weight

307.2 g/mol

IUPAC Name

(2R,4S)-4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2/t12-,15+/m0/s1

InChI Key

KVZFTTORFMNPDL-SWLSCSKDSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2C(=O)[C@@H]1O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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